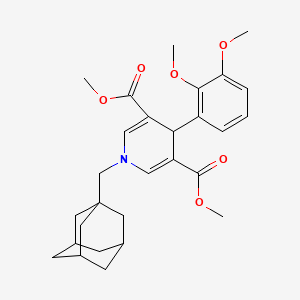![molecular formula C16H27N3O2 B6005363 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6005363.png)
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine, also known as MPPM, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine is not fully understood, but it is thought to act by inhibiting various pathways involved in disease progression. In cancer research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to act as a NMDA receptor antagonist, which can protect against excitotoxicity.
Biochemical and Physiological Effects:
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. In cancer research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to reduce tumor growth and induce cell death. In inflammation research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to reduce the production of inflammatory cytokines and improve tissue damage. In neurological research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to protect against excitotoxicity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine as a research tool is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit specific pathways involved in disease progression. A limitation of 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine is its limited availability and high cost, which can limit its use in research.
Direcciones Futuras
Future research on 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine could focus on its potential as a therapeutic agent for specific diseases, such as cancer and neurological disorders. Additionally, further studies could investigate the mechanisms of action of 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine and its effects on various pathways involved in disease progression. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine.
Métodos De Síntesis
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 4-methylpentanoyl chloride, followed by the reaction of the resulting compound with 1H-pyrazole-1-carboxylic acid and thionyl chloride. The final step involves the reaction of the resulting product with 3-(dimethylamino)propylamine.
Aplicaciones Científicas De Investigación
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-3-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-14(2)5-3-6-15-13-18(11-12-21-15)16(20)7-10-19-9-4-8-17-19/h4,8-9,14-15H,3,5-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUKFFWIEWGTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)
![N-(4-methoxyphenyl)-2-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6005301.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6005304.png)
![1-[4-(phenylthio)butyl]piperazine oxalate](/img/structure/B6005311.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6005319.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![N-{6-[(1,3-benzothiazol-2-ylthio)methyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}-N'-phenylguanidine](/img/structure/B6005332.png)
![2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide](/img/structure/B6005341.png)

![methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate](/img/structure/B6005347.png)
![4-(4-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005358.png)
![4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6005367.png)
![5-(2-chloro-3-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005370.png)
![1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6005371.png)